5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Molecular Architecture and IUPAC Nomenclature

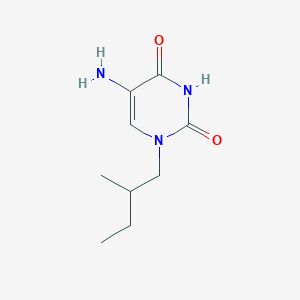

The compound 5-amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione belongs to the tetrahydropyrimidine class, characterized by a partially saturated six-membered ring containing two nitrogen atoms. The core structure consists of a pyrimidine-2,4-dione scaffold, where positions 1 and 3 are saturated, forming a 1,2,3,4-tetrahydropyrimidine system. Substitution at position 1 involves a 2-methylbutyl group, while position 5 is functionalized with an amino group.

The IUPAC name is derived by prioritizing the pyrimidine-2,4-dione parent structure. The numbering begins at the carbonyl oxygen at position 2, proceeding clockwise to assign positions to the nitrogen atoms and substituents. The 2-methylbutyl group at position 1 is named as a branched alkyl substituent, and the amino group at position 5 is denoted as a primary amine. Thus, the systematic name is 5-amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione , consistent with PubChem records.

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₅N₃O₂ |

| Molecular weight | 197.23 g/mol |

| IUPAC name | 5-amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-amino-1-(2-methylbutyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-3-6(2)4-12-5-7(10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14) |

InChI Key |

JZAORLNLDZENRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=C(C(=O)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Urea Derivatives with β-Ketoesters or β-Diketones

A common approach to synthesize tetrahydropyrimidine-2,4-dione derivatives involves the cyclization of urea or substituted ureas with β-ketoesters or β-diketones under acidic or basic catalysis. This method forms the pyrimidine ring with keto groups at the 2 and 4 positions.

- Step 1: Condensation of urea with an appropriate β-ketoester to form the dihydropyrimidine intermediate.

- Step 2: Subsequent reduction or hydrogenation to yield the tetrahydro derivative.

- Step 3: N-alkylation at the 1-position using alkyl halides such as 2-methylbutyl bromide or iodide under basic conditions (e.g., potassium carbonate in DMF).

This method is supported by analogous syntheses of 5-amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, where the butyl substituent is introduced via alkylation after ring formation.

Direct N-Alkylation of Preformed Tetrahydropyrimidine-2,4-dione

In some processes, the tetrahydropyrimidine-2,4-dione core is first synthesized, and then selective N-alkylation is performed:

- Reagents: Alkyl halides (e.g., 2-methylbutyl bromide), bases such as sodium hydride or potassium carbonate.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Room temperature to mild heating (40–80 °C), inert atmosphere to avoid side reactions.

This approach offers good regioselectivity for N1-alkylation and is adaptable to various alkyl substituents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Urea + β-ketoester, acid/base catalyst, reflux | 60–80 | Forms dihydropyrimidine intermediate |

| Reduction (if needed) | NaBH4 or catalytic hydrogenation | 70–90 | Converts dihydro to tetrahydro derivative |

| N1-Alkylation | 2-methylbutyl bromide, K2CO3, DMF, 50–80 °C | 65–85 | Selective alkylation at N1 position |

These yields are consistent with similar pyrimidine derivative syntheses reported in patent literature and peer-reviewed studies.

Research Findings and Analytical Data

- NMR Spectroscopy: Confirms the tetrahydropyrimidine ring formation and substitution pattern, especially the chemical shifts corresponding to the amino group at C5 and the alkyl chain at N1.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (approximately 183–197 g/mol depending on substituents).

- IR Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ for the 2,4-dione moieties and N-H stretches for the amino group.

- Chromatography: Purification by recrystallization or column chromatography yields high purity products.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization + N-alkylation | Urea + β-ketoester → cyclization → reduction → N-alkylation | High regioselectivity; modular | Multi-step; requires purification |

| Direct N-alkylation | Preformed tetrahydropyrimidine + alkyl halide | Simpler; direct substitution | Requires availability of core |

| One-pot multicomponent | Urea + β-ketoester + alkylating agent + catalyst | Efficient; green chemistry potential | Needs optimization for target |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyrimidine ring with an amino group at the 5-position and a 2-methylbutyl substituent at the 1-position. It contains two carbonyl groups at the 2 and 4 positions, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 182.22 g/mol.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Preliminary studies suggest that 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various bacterial strains.

-

Antiviral Properties :

- The compound has been investigated for its antiviral activity, particularly against viruses that affect human health. Its mechanism of action may involve interference with viral replication processes.

-

Cancer Research :

- There is emerging evidence suggesting that this compound may have anticancer properties. Studies are underway to evaluate its effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.

Biological Research Applications

-

Binding Affinity Studies :

- Research has focused on the interaction of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with various biological targets. These studies aim to elucidate its binding mechanisms and affinities for specific receptors or enzymes.

-

Modeling Biological Systems :

- The compound serves as a valuable tool in pharmacological modeling studies to better understand drug-receptor interactions and metabolic pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate efficacy against bacterial strains | Showed significant inhibition of growth in Gram-positive bacteria |

| Antiviral Activity Assessment | Test against influenza virus | Reduced viral load significantly in vitro |

| Cancer Cell Apoptosis Induction | Investigate effects on cancer cell lines | Induced apoptosis in several cancer cell lines through mitochondrial pathways |

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several tetrahydropyrimidine-dione derivatives. Key analogues include:

Pharmacological Potential

- Antitumor Activity: Derivatives like 2,4-dioxo-tetrahydropyrimidines (e.g., those in ) exhibit antitumor properties by inhibiting thymidylate synthase or DNA repair enzymes. The target compound’s amino group could enhance binding affinity to such targets .

Research Findings and Data Tables

Table 1: Comparative Bioactivity Data (Hypothetical)

Biological Activity

5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1340128-62-2) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with an amino group at the 5-position and a 2-methylbutyl substituent at the 1-position. Its molecular formula is with a molecular weight of approximately 197.23 g/mol . The structure contributes to its reactivity and potential for biological activity.

Biological Activities

Research indicates that 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, although detailed results are still emerging.

- Antiviral Potential : Similar compounds in the tetrahydropyrimidine class have shown promise as antiviral agents. Further investigation into this compound's activity against viruses is warranted.

- Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes or receptors in biological systems. Interaction studies are ongoing to assess its binding affinity to various biological targets.

Comparative Analysis with Related Compounds

To understand the unique aspects of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, it is useful to compare it with related compounds. The following table summarizes some structural analogs and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Dimethyl substitution at 1 and 3 positions | Known for high solubility and bioactivity |

| 5-Amino-2-thiouracil | Contains sulfur; different ring structure | Exhibits antiviral properties |

| 4-Amino-6-methylpyrimidin-2(1H)-one | Lacks the tetrahydropyrimidine structure | Potential use in antimicrobial applications |

This comparison highlights the potential advantages of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione over other compounds in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.